4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile
Overview
Description
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a hydroxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or other transition metals may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(4-Oxo-phenyl)-tetrahydro-pyran-4-carbonitrile.
Reduction: 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group can form hydrogen bonds with amino acid residues in the enzyme, while the nitrile group can participate in electrostatic interactions . These interactions can disrupt the normal function of the enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl sulfone: Known for its use in polymer production and as a precursor in organic synthesis.
Raspberry ketone (4-(4-Hydroxyphenyl)-butan-2-one): Widely used in the food and fragrance industry for its characteristic aroma.
Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid): Used as a replacement for bisphenol A in the production of polycarbonates and epoxy resins.
Uniqueness
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile is unique due to its tetrahydropyran ring structure, which imparts specific chemical and physical properties
Properties
IUPAC Name |
4-(4-hydroxyphenyl)oxane-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGROXURTMZSEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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